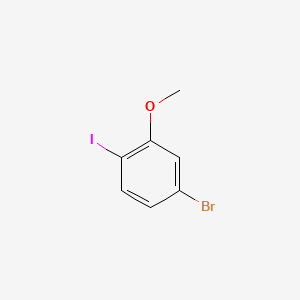

4-Bromo-1-iodo-2-methoxybenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPKPGBEEFOTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676549 | |

| Record name | 4-Bromo-1-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791642-68-7 | |

| Record name | 4-Bromo-1-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-1-iodo-2-methoxybenzene (CAS No. 791642-68-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-1-iodo-2-methoxybenzene, a versatile building block in organic synthesis. The document details its chemical and physical properties, provides experimentally derived protocols for its synthesis and purification, and explores its applications in cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

Compound Properties and Specifications

This compound is a polyhalogenated aromatic compound featuring a methoxy group, making it a valuable intermediate for the synthesis of complex organic molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 791642-68-7 | [1] |

| Molecular Formula | C₇H₆BrIO | [1] |

| Molecular Weight | 312.93 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to yellow to green solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Refrigerator (2-8 °C) | [2] |

Table 2: Spectral Data for this compound

| Spectrum Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.42 (d, J=2.4 Hz, 1H), 7.20 (dd, J=8.7, 2.4 Hz, 1H), 6.70 (d, J=8.7 Hz, 1H), 3.88 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.6, 134.2, 124.9, 121.7, 115.5, 110.6, 56.6 |

| Mass Spectrum (MS) | m/z: 312.87 (M⁺) |

Synthesis and Purification

The synthesis of this compound can be achieved through multiple routes. A common and effective method involves a Sandmeyer-type diazotization-iodination reaction starting from 4-bromo-2-methoxyaniline. An alternative approach begins with the bromination of 4-iodo-2-methoxybenzoic acid.

Experimental Protocol: Synthesis via Diazotization of 4-Bromo-2-methoxyaniline

This protocol is based on established Sandmeyer reaction principles, a reliable method for the introduction of an iodo group onto an aromatic ring.

Materials:

-

4-bromo-2-methoxyaniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer, dissolve 4-bromo-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. While maintaining this temperature, add a solution of sodium nitrite in water dropwise. Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate will form. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Caption: Synthesis of this compound.

Applications in Organic Synthesis: Sequential Cross-Coupling Reactions

The presence of both bromo and iodo substituents on the aromatic ring of this compound allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed reactions than the carbon-bromine bond. This reactivity difference enables the selective functionalization at the iodo-position, followed by a subsequent coupling reaction at the bromo-position.

General Experimental Protocol for Sequential Suzuki and Sonogashira Coupling

This protocol outlines a general procedure for a sequential Sonogashira coupling at the iodo-position followed by a Suzuki coupling at the bromo-position.

Materials:

-

This compound

-

Terminal alkyne (for Sonogashira coupling)

-

Arylboronic acid (for Suzuki coupling)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) (for Sonogashira coupling)

-

Base (e.g., triethylamine for Sonogashira, K₂CO₃ or Cs₂CO₃ for Suzuki)

-

Solvent (e.g., THF, DMF, or toluene)

Procedure:

Step 1: Sonogashira Coupling at the Iodo-position

-

To a degassed solution of this compound in an appropriate solvent, add the terminal alkyne, a palladium catalyst, copper(I) iodide, and a base such as triethylamine.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer and concentrate under reduced pressure. Purify the resulting 4-bromo-2-methoxy-1-(alkynyl)benzene intermediate by column chromatography.

Step 2: Suzuki Coupling at the Bromo-position

-

To a solution of the purified 4-bromo-2-methoxy-1-(alkynyl)benzene in a suitable solvent system (e.g., toluene/ethanol/water), add the arylboronic acid, a palladium catalyst, and an aqueous solution of a base (e.g., K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete.

-

Cool the reaction, and perform an aqueous work-up. Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final biaryl product by column chromatography or recrystallization.

Caption: Sequential functionalization workflow.

Safety and Handling

This compound is a chemical that should be handled with care by trained professionals in a laboratory setting.[2]

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention. If swallowed, call a poison center or doctor/physician if you feel unwell.[2]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its distinct halogen functionalities allow for programmed, sequential cross-coupling reactions, enabling the efficient construction of complex, highly substituted aromatic compounds. This guide provides essential technical information to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science, where the synthesis of novel molecular architectures is paramount.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Bromo-1-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 4-Bromo-1-iodo-2-methoxybenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its synthesis, including experimental protocols and quantitative data, and discusses its discovery within the broader context of synthetic organic chemistry.

Introduction

This compound, also known as 5-Bromo-2-iodoanisole, is a halogenated anisole derivative. The strategic placement of bromine, iodine, and a methoxy group on the benzene ring offers multiple reactive sites for further functionalization. The differential reactivity of the carbon-iodine and carbon-bromine bonds, particularly in transition metal-catalyzed cross-coupling reactions, allows for selective and sequential modifications, making it a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromo-2-iodoanisole, 5-Bromo-2-iodophenyl methyl ether | [1][2] |

| CAS Number | 791642-68-7 | [1][2][3] |

| Molecular Formula | C₇H₆BrIO | [1][2][3] |

| Molecular Weight | 312.93 g/mol | [1][3] |

| Appearance | Solid | |

| Purity | >98% (Commercially available) | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process commencing from the readily available starting material, 2-methoxyaniline (o-anisidine). The synthetic pathway involves an initial electrophilic bromination followed by a Sandmeyer iodination.

References

An In-depth Technical Guide to 4-Bromo-1-iodo-2-methoxybenzene

This technical guide provides a comprehensive overview of 4-Bromo-1-iodo-2-methoxybenzene, a versatile polyhalogenated aromatic compound. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrIO | PubChem[1] |

| Molecular Weight | 312.93 g/mol | PubChem[1] |

| Melting Point | 37 °C | ChemicalBook[2] |

| Boiling Point | 161-162 °C at 8 Torr | ChemicalBook[2] |

| Density | 2.062±0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Appearance | Crystalline powder | ChemicalBook[2] |

| Storage Temperature | 2-8°C (protect from light) | ChemicalBook[2] |

Experimental Protocols

The synthesis of substituted bromo-iodo-methoxybenzenes often leverages the principles of electrophilic aromatic substitution and diazotization-iodination reactions. Below is a detailed protocol for a representative synthesis of a related isomer, which can be adapted for this compound.

Synthesis of 2-Bromo-1-iodo-4-methoxybenzene from 3-Bromoanisole

This procedure outlines the synthesis of a structural isomer and is indicative of the methodologies employed for this class of compounds.

Materials:

-

3-Bromoanisole

-

Mercuric oxide (HgO)

-

Acetic anhydride (Ac₂O)

-

Dichloromethane (CH₂Cl₂)

-

Iodine (I₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Cyclohexane

Procedure:

-

A solution of 3-bromoanisole (10 g, 53.5 mmol), mercuric oxide (8.8 g, 40.6 mmol), and acetic anhydride (1 mL) in dichloromethane (100 mL) is prepared under stirring.

-

The mixture is refluxed for 30 minutes.

-

Iodine (17.6 g, 69.5 mmol) is added to the reaction mixture in six portions at 12-hour intervals. After each addition, the mixture is refluxed for 12 hours.

-

Upon completion, the aqueous layer is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.

-

The crude product is purified by fast column chromatography using cyclohexane as the eluent to yield 2-bromo-1-iodo-4-methoxybenzene as a colorless oil (94% yield).[3]

Characterization Data for a Related Isomer (4-bromo-2-iodo-1-methoxybenzene):

-

¹H NMR (400 MHz, CDCl₃): δ 3.86 (s, 3 H), 6.67-6.70 (d, 1 H), 7.39-7.42 (dd, 1 H), 7.87-7.88 (d, 1 H)[4]

-

¹³C NMR (100.6 MHz, CDCl₃): δ 57.0, 87.1, 112.4, 113.8, 132.6, 141.6, 157.9[4]

-

GC-MS: m/z (%): 312.05 (100) [M]⁺, 314.05 (92.15) [M]⁺[4]

Synthetic Utility and Logical Workflow

Polyhalogenated arenes such as this compound are valuable intermediates in organic synthesis due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions. This chemoselectivity allows for a stepwise and site-selective functionalization of the aromatic ring, enabling the construction of complex molecular architectures.

The following diagram illustrates the logical workflow for the sequential functionalization of this compound.

Caption: Sequential cross-coupling strategy for this compound.

This selective functionalization is a powerful tool in the synthesis of pharmaceuticals and other high-value organic molecules, where precise control over substituent placement is critical. The methoxy group also influences the reactivity and orientation of incoming electrophiles in further aromatic substitution reactions.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Bromo-1-iodo-2-methoxybenzene

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-1-iodo-2-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents spectral data in a clear, tabular format, and includes visualizations to illustrate the structural and logical relationships inherent in the NMR data.

Introduction

This compound is a substituted aromatic compound with a unique substitution pattern that gives rise to a distinct NMR spectrum. The presence of a methoxy group (-OCH₃), a bromine atom, and an iodine atom on the benzene ring leads to a specific electronic environment for each proton and carbon atom, resulting in characteristic chemical shifts and coupling patterns. Understanding the NMR spectrum of this molecule is crucial for its identification, purity assessment, and for predicting its reactivity in further chemical transformations.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is characterized by a sharp singlet for the methoxy protons and a complex splitting pattern in the aromatic region due to the distinct electronic environments of the three aromatic protons.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | 3.86 | Singlet (s) |

| Ar-H | 7.87-7.88 | Doublet (d) |

| Ar-H | 7.39-7.42 | Doublet of Doublets (dd) |

| Ar-H | 6.67-6.70 | Doublet (d) |

Table 1: ¹H NMR Data for this compound in CDCl₃.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each of the seven carbon atoms in this compound is chemically non-equivalent, leading to seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Assignment | Chemical Shift (δ, ppm) |

| -OCH₃ | ~ 57.0 |

| C-I | ~ 87.1 |

| C-Br | ~ 113.8 |

| C-H | ~ 112.4 |

| C-H | ~ 132.6 |

| C-H | ~ 141.6 |

| C-OCH₃ | ~ 157.9 |

Table 2: ¹³C NMR Data for this compound in CDCl₃. Note: The assignments for the aromatic carbons are based on data from a structural isomer, 4-bromo-2-iodo-1-methoxybenzene, and are expected to be similar but not identical for the target molecule.[1]

Experimental Protocols

The following is a detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

-

The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR:

-

Tune and match the ¹H probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution. A line width of <0.5 Hz for the TMS signal is desirable.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include:

-

Spectral width: ~16 ppm

-

Pulse width: 30-45 degrees

-

Acquisition time: ~4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

-

For ¹³C NMR:

-

Tune and match the ¹³C probe.

-

Maintain the lock and shim from the ¹H experiment.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include:

-

Spectral width: ~250 ppm

-

Pulse width: 30 degrees

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C NMR spectra.

Visualizations

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-iodo-2-methoxybenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its trifunctional nature, possessing bromo, iodo, and methoxy substituents on a benzene ring, allows for selective and sequential chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in process optimization, purification, and formulation. This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by detailed experimental protocols for their determination.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 4, an iodine atom at position 1, and a methoxy group at position 2.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 791642-68-7[1] |

| Molecular Formula | C₇H₆BrIO[2][3] |

| Molecular Weight | 312.93 g/mol [2][3] |

| Canonical SMILES | COC1=C(C=CC(=C1)Br)I[2] |

| InChI Key | ZQPKPGBEEFOTEK-UHFFFAOYSA-N[2] |

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound based on available data.

| Physical Property | Value | Source |

| Physical Form | Crystalline powder | Commercial supplier data |

| Melting Point | 37 °C | ChemicalBook |

| Boiling Point | 161-162 °C at 8 Torr | ChemicalBook |

| Density (Predicted) | 2.062 ± 0.06 g/cm³ | ChemicalBook |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported, a qualitative assessment can be made based on the behavior of structurally similar compounds, such as other halogenated anisoles. The presence of the large, nonpolar aromatic ring and halogen substituents suggests that the compound will be sparingly soluble in water. Conversely, it is expected to exhibit good solubility in common organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents (e.g., Hexane, Toluene) | High | Favorable van der Waals interactions between the aromatic ring and the solvent. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) | High | Dipole-dipole interactions with the polar C-Br, C-I, and C-O bonds. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The methoxy group can act as a hydrogen bond acceptor. |

| Aqueous Solutions | Low | The large hydrophobic surface area of the molecule dominates over the weak polarity of the methoxy group. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data have been reported for this compound.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.87-7.88 | d | 1H | Ar-H |

| 7.39-7.42 | dd | 1H | Ar-H |

| 6.67-6.70 | d | 1H | Ar-H |

| 3.86 | s | 3H | -OCH ₃ |

¹³C NMR (100.6 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | C -OCH₃ |

| 141.6 | Ar-C |

| 132.6 | Ar-C |

| 113.8 | C -Br |

| 112.4 | Ar-C |

| 87.1 | C -I |

| 57.0 | -OC H₃ |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments.

| m/z | Relative Intensity (%) | Assignment |

| 312.05 | 100 | [M]⁺ |

| 314.05 | 92.15 | [M+2]⁺ |

The presence of a peak at m/z 314.05 with nearly equal intensity to the molecular ion peak at m/z 312.05 is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the cited literature, the following standard laboratory protocols are applicable.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) equipped with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a crystalline solid.

Boiling Point Determination at Reduced Pressure

This method is used for compounds that may decompose at their atmospheric boiling point or have very high boiling points.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum source and a manometer.

-

Sample Introduction: A small volume of this compound is placed in the distillation flask along with a boiling chip or a magnetic stir bar.

-

Pressure Reduction: The pressure inside the apparatus is reduced to the desired level (e.g., 8 Torr) using a vacuum pump and monitored with the manometer.

-

Heating: The distillation flask is gently heated in a heating mantle or an oil bath.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb is recorded as the boiling point at that specific pressure.

Diagram: Relationship between Pressure and Boiling Point

Caption: The effect of pressure on the boiling point of a liquid.

NMR Spectra Acquisition

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of components is achieved based on their boiling points and interactions with the stationary phase of the column. A suitable temperature program is used to elute the compound.

-

Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected, generating a mass spectrum.

Crystallographic Data

As of the date of this publication, a search of the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic databases did not yield any publicly available crystal structure data for this compound. The determination of its single-crystal X-ray structure would provide valuable insights into its solid-state packing, intermolecular interactions, and conformational preferences.

Conclusion

This technical guide has summarized the key physical properties of this compound, a compound of interest for synthetic and medicinal chemistry. The provided data on its melting point, boiling point, and spectroscopic characteristics, along with standardized experimental protocols, offer a valuable resource for researchers. While quantitative solubility and crystallographic data are currently limited, the information presented herein provides a solid foundation for the handling, characterization, and application of this versatile chemical intermediate. Further studies to determine these properties would be a valuable addition to the scientific literature.

References

Navigating Regioselectivity: A Technical Guide to the Reactivity of C-I vs. C-Br Bonds in 4-Bromo-1-iodo-2-methoxybenzene

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate landscape of synthetic organic chemistry, the ability to selectively functionalize multisubstituted aromatic rings is a cornerstone of efficient molecular construction. For researchers, scientists, and professionals in drug development, the dihalogenated compound 4-Bromo-1-iodo-2-methoxybenzene (also known as 5-Bromo-2-iodoanisole) presents a valuable scaffold, offering two distinct reactive centers for carbon-carbon and carbon-heteroatom bond formation. This technical guide provides an in-depth analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within this molecule, supported by established chemical principles and data from analogous systems.

The preferential reactivity of the C-I bond over the C-Br bond is a well-documented principle in transition metal-catalyzed cross-coupling reactions. This selectivity is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, facilitating a more rapid oxidative addition to the metal catalyst (commonly palladium), which is often the rate-determining step in many catalytic cycles. This inherent difference in reactivity allows for the strategic and regioselective functionalization at the iodine-bearing position under carefully controlled conditions, leaving the more robust C-Br bond available for subsequent transformations.

Comparative Reactivity in Key Transformations

The differential reactivity of the C-I and C-Br bonds in this compound can be strategically exploited in a variety of powerful synthetic transformations. Below, we detail the expected reactivity in several common and impactful reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, provides a clear demonstration of the C-I versus C-Br reactivity hierarchy.

-

Suzuki-Miyaura Coupling: This versatile method for forming C-C bonds between an organoboron compound and an organic halide proceeds with high selectivity at the C-I bond of this compound.[1] Milder reaction conditions, including lower temperatures and catalyst loadings, are typically sufficient to activate the C-I bond, while leaving the C-Br bond untouched.[2][3]

-

Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling of a terminal alkyne with this compound will preferentially occur at the C-I position.[4] This reaction is often carried out in the presence of a palladium catalyst and a copper(I) co-catalyst.[4]

-

Buchwald-Hartwig Amination: The formation of C-N bonds via the Buchwald-Hartwig amination also exhibits high selectivity for the C-I bond.[5][6] This allows for the introduction of a wide range of primary and secondary amines at the 1-position of the benzene ring, while preserving the bromine at the 4-position for further synthetic elaboration.[7]

Metal-Halogen Exchange and Grignard Reagent Formation

The formation of organometallic reagents, such as Grignard or organolithium species, is initiated by a metal-halogen exchange reaction. This process is also highly selective for the more labile C-I bond.

-

Grignard Reagent Formation: The reaction of this compound with magnesium metal will lead to the preferential formation of the Grignard reagent at the C-1 position. The order of reactivity for Grignard reagent formation from aryl halides is generally I > Br > Cl.[8]

-

Lithium-Halogen Exchange: Similarly, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures will result in a selective exchange at the C-I position, generating a potent nucleophilic species that can be trapped with various electrophiles.[1]

Quantitative Data Presentation

While specific quantitative data for the selective functionalization of this compound is not extensively available in the surveyed literature, the following tables present representative yields for mono-functionalization of closely related dihaloaromatic compounds. This data underscores the high selectivity achievable by targeting the C-I bond.

Table 1: Representative Yields for Selective Sonogashira Coupling at the C-I Bond of Dihaloarenes

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, TEA | THF, rt, 4h | 1-Bromo-4-(phenylethynyl)benzene | 95 | [9] |

| 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA | THF, rt | 4-Bromo-3-(phenylethynyl)phenol | High | [4] |

| 2-Bromo-1-iodo-4-methylbenzene | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst | Mild | 2-Bromo-1-(alkynyl)-4-methylbenzene | N/A | [7] |

Table 2: Representative Yields for Selective Suzuki-Miyaura Coupling at the C-I Bond of Dihaloarenes

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 1-Bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100°C, 12h | 4-Bromo-4'-methoxybiphenyl | 88 | [9] |

| 2-Bromo-4-iodopyridine | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 80-110°C | 4-Aryl-2-bromopyridine | High | [3] |

| 4-Iodoanisole | Phenylboronic acid | Pd/C, K₂CO₃ | DMF, reflux | 4-Methoxybiphenyl | High | [10] |

Table 3: Representative Yields for Selective Buchwald-Hartwig Amination at the C-I Bond of Dihaloarenes

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 1-Bromo-4-iodobenzene | Toluidine | Nickel catalyst, K₃PO₄ | N/A | 4-Bromo-N-(p-tolyl)aniline | 78 | [6] |

| 2-Bromo-4-iodopyridine | Various amines | Pd(OAc)₂, XPhos, NaOt-Bu | Toluene, 80-120°C | 4-Amino-2-bromopyridine | High | [3] |

| 2-Iodo-13α-estrone methyl ether | p-Substituted phenylacetylenes | Pd(PPh₃)₄, CuI | Microwave | 2-Alkynyl-13α-estrone methyl ether | Good to Excellent | [11] |

Experimental Protocols

The following are detailed, adaptable experimental protocols for key selective reactions, based on established procedures for analogous dihalogenated aromatic compounds.

Protocol 1: Regioselective Sonogashira Coupling at the C-I Bond

This protocol is adapted from procedures for the selective Sonogashira coupling of bromoiodoarenes.[4][9]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA) (2.0-3.0 equiv)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, THF, and TEA.

-

Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

-

To the stirred solution, add the palladium catalyst and the copper(I) co-catalyst.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 1-alkynyl-4-bromo-2-methoxybenzene.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-I Bond

This protocol is based on standard procedures for the selective Suzuki-Miyaura coupling of bromoiodoarenes.[3][9]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene and Water (e.g., 10:1 mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed toluene and water solvent mixture.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the 4-bromo-2-methoxy-1,1'-biphenyl derivative.

Protocol 3: Selective Grignard Reagent Formation at the C-I Bond

This protocol outlines the general procedure for the selective formation of a Grignard reagent from a bromoiodoarene.

Materials:

-

This compound (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

A small crystal of iodine (as an activator)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

-

Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Dissolve this compound in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl halide solution to the magnesium suspension and warm gently to initiate the reaction (disappearance of the iodine color and gentle refluxing).

-

Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting solution of (4-bromo-2-methoxyphenyl)magnesium iodide can be used in subsequent reactions with electrophiles.

Visualizing Reactivity and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key relationships and processes.

Caption: C-I vs. C-Br bond reactivity in oxidative addition.

Caption: Logical workflow for sequential functionalization.

Caption: A typical experimental workflow for cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. bristol.ac.uk [bristol.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. chemrxiv.org [chemrxiv.org]

- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 11. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Reactions of 4-Bromo-1-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-iodo-2-methoxybenzene is a versatile dihalogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective and sequential functionalization. This technical guide provides a comprehensive overview of the core reactions involving this reagent, complete with experimental protocols, quantitative data, and mechanistic pathways to aid researchers in its effective utilization. The higher reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic applications, enabling predictable and regioselective transformations.

Key Reactions and Methodologies

The strategic placement of two different halogen atoms and a methoxy group on the benzene ring makes this compound a prime substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, as well as the formation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds (C-I > C-Br) is the foundation for the selective functionalization of this compound. The weaker C-I bond undergoes oxidative addition to a palladium(0) catalyst more readily than the C-Br bond, allowing for chemoselective reactions at the iodo-position.

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, this reaction can be performed selectively at the C-I position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

A general protocol for the selective Suzuki-Miyaura coupling of an aryl halide, adaptable for this compound, is as follows:

-

To a dried reaction vessel, add the aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).[1]

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]

-

Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture under the inert atmosphere.[1]

-

Heat the mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]

Quantitative Data Summary: Suzuki-Miyaura Coupling of Dihaloarenes

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH/H₂O | 80 | 15 | N/A | [2] |

| 4-Bromo-substituted 6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 80 | 15 | 82 | [2] |

| 4-Iodo-benzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na | K₂CO₃ | Water | RT | 24 | 95 | [3] |

| 4-Bromo-benzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na | K₂CO₃ | Water | RT | 24 | 10 | [3] |

Note: The data presented is for analogous dihaloaromatic compounds to illustrate the general conditions and expected outcomes.

Logical Workflow for Selective Suzuki Coupling

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-1-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for applications in pharmaceutical and materials science. 4-Bromo-1-iodo-2-methoxybenzene is a versatile building block possessing two distinct halogen atoms with differential reactivity. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference allows for the highly regioselective Suzuki-Miyaura coupling at the C-1 position (iodine) while leaving the C-4 position (bromine) intact for subsequent transformations. This application note provides detailed protocols and reaction parameters for the selective mono-arylation of this compound and subsequent coupling at the bromine position.

Principle of Selectivity

The chemoselectivity of the Suzuki coupling on this compound is governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker (approximately 228 kJ/mol) than the C-Br bond (approximately 285 kJ/mol).[1] Consequently, the oxidative addition of a Pd(0) catalyst to the C-I bond is kinetically favored, allowing for selective coupling under milder reaction conditions. By carefully selecting the catalyst, ligands, base, and temperature, high yields of the mono-coupled product can be achieved. Subsequent coupling at the less reactive C-Br bond can be accomplished under more forcing conditions.

Data Presentation

Table 1: Reaction Conditions for Selective Suzuki Coupling at the C-I Position

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | Phenylboronic acid | >90 (estimated) |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 90 | 8 | 4-Methoxyphenylboronic acid | High (estimated) |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 6 | 3-Tolylboronic acid | High (estimated) |

Yields are estimated based on analogous reactions with similar substrates due to the absence of specific literature data for this compound.

Table 2: Reaction Conditions for Subsequent Suzuki Coupling at the C-Br Position

| Entry | Starting Material | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) |

| 1 | 4-Bromo-2-methoxy-1,1'-biphenyl | Pd₂(dba)₃ (2) | tBu₃P (4) | K₃PO₄ (3) | Toluene | 110 | 24 | 4-Fluorophenylboronic acid | Moderate to High (estimated) |

| 2 | 4-Bromo-2-methoxy-1,1'-biphenyl | Pd(OAc)₂ (3) | XPhos (6) | CsF (3) | t-Amyl alcohol | 120 | 18 | 2-Naphthylboronic acid | Moderate to High (estimated) |

Yields are estimated based on general knowledge of Suzuki couplings of aryl bromides, often requiring more active catalysts and higher temperatures.

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C-I Position

This protocol describes a general procedure for the selective mono-arylation of this compound at the iodine position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-2-methoxy-biphenyl derivative.

Protocol 2: Subsequent Suzuki Coupling at the C-Br Position

This protocol outlines a general procedure for the Suzuki coupling at the bromine position of the product obtained from Protocol 1.

Materials:

-

4-Bromo-2-methoxy-biphenyl derivative (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

Tri-tert-butylphosphine (tBu₃P) (0.04 equiv) or another suitable bulky, electron-rich phosphine ligand

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the 4-bromo-2-methoxy-biphenyl derivative, arylboronic acid, Pd₂(dba)₃, the phosphine ligand, and K₃PO₄ to a dry Schlenk tube.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of the C-Br bond, longer reaction times (e.g., 24 hours) may be required.

-

After completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired di-aryl product.

Mandatory Visualizations

Caption: Selective Suzuki coupling pathway.

Caption: Experimental workflow for sequential coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-1-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of 4-Bromo-1-iodo-2-methoxybenzene in palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds makes this substrate a valuable building block for the sequential and site-selective synthesis of complex organic molecules.

Principle of Chemoselective Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step. The bond dissociation energy of carbon-halogen bonds follows the trend C-I < C-Br < C-Cl. Consequently, the C-I bond in this compound is significantly more reactive than the C-Br bond. This reactivity difference allows for selective functionalization at the C-1 position (iodine) under milder reaction conditions, leaving the C-4 position (bromine) intact for subsequent transformations. By carefully controlling the reaction parameters, a high degree of chemoselectivity can be achieved.

Data Presentation: Representative Reaction Conditions

Due to a lack of specific experimental data for this compound in the scientific literature, the following tables summarize representative conditions for the selective cross-coupling of analogous dihaloaromatic compounds. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-I Bond

| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/H₂O | 80-90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |

| Pyridine-3-boronic acid | PdCl₂(dppf) (3) | dppf (3) | Cs₂CO₃ | DMF | 90 | 12 | 88-96 |

Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-I Bond

| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (2-5) | CuI (4-10) | Et₃N | THF | Room Temp. | 4-6 | 95 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 3 | 91 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | Room Temp. | 20 | >90 |

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-I Bond

| Coupling Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |

| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 100 | 18 | >90 |

| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 6-18 | 85-95 |

| Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12-24 | 80-90 |

Experimental Protocols

The following are generalized protocols for the selective cross-coupling of this compound at the more reactive C-I position. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2-5 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous, degassed solvent and the amine base via syringe.

-

Add the terminal alkyne dropwise to the stirred mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once complete, cool the mixture and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP, Xantphos) (2-8 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

-

Anhydrous, degassed toluene or dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

-

Add the anhydrous, degassed solvent, followed by this compound and the amine.

-

Seal the tube and heat the reaction mixture with vigorous stirring to 100-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Mandatory Visualizations

Caption: General workflow for palladium-catalyzed cross-coupling.

Application Notes and Protocols for the Heck Reaction of 4-Bromo-1-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting the Heck reaction on 4-Bromo-1-iodo-2-methoxybenzene. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this substrate allows for selective olefination, making it a valuable building block in organic synthesis.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] For polyhalogenated substrates like this compound, the reaction can be performed selectively due to the difference in bond dissociation energies of the carbon-halogen bonds. The general reactivity trend is C-I > C-Br > C-Cl, allowing for the preferential reaction at the more reactive C-I bond under controlled conditions. This selective functionalization enables the synthesis of complex molecules by subsequent cross-coupling reactions at the less reactive C-Br bond.

Key Reaction Parameters

The success of a selective Heck reaction on this compound is dependent on several key parameters:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[1]

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and influence its reactivity and selectivity.

-

Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are typically used.

-

Temperature: The reaction temperature is a critical parameter for controlling selectivity. Lower temperatures generally favor the selective reaction of the C-I bond.

Experimental Protocols

The following protocols are generalized procedures for the selective Heck reaction of this compound with an alkene, such as styrene or an acrylate. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates and desired outcomes.

Protocol 1: Selective Olefination at the C-I Bond with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add anhydrous DMF to dissolve the solids.

-

To the stirred solution, add triethylamine (2.0 eq) followed by styrene (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-methoxy-stilbene derivative.

Protocol 2: Selective Olefination at the C-I Bond with an Acrylate Ester

Materials:

-

This compound

-

n-Butyl acrylate (or other acrylate ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Argon or Nitrogen gas supply

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate (0.01 eq), and sodium carbonate (2.0 eq).

-

Add anhydrous NMP to the flask.

-

Add n-butyl acrylate (1.5 eq) to the reaction mixture.

-

Heat the mixture to 100-120 °C and monitor its progress by TLC or GC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the corresponding cinnamate derivative.

Data Presentation

The following table summarizes typical reaction conditions for the selective Heck reaction on di-halo-aromatic systems, which can be adapted for this compound.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | >90 (typical) |

| 2 | n-Butyl Acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | NMP | 120 | 8-16 | >85 (typical) |

| 3 | Methyl Acrylate | Pd(PPh₃)₄ (3) | - | NaOAc (2) | Acetonitrile | 80 | 24 | >90 (typical) |

Note: Yields are representative for analogous di-halo-aromatic substrates and may vary for this compound.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

Caption: General experimental workflow.

References

Application Notes and Protocols for Selective Sonogashira Coupling of 4-Bromo-1-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerates a wide array of functional groups, and has become a cornerstone in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3]

This document provides detailed application notes and a comprehensive protocol for the regioselective Sonogashira coupling of 4-Bromo-1-iodo-2-methoxybenzene. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the presence of a palladium catalyst allows for selective functionalization. The C-I bond is significantly more reactive, enabling the introduction of an alkynyl group at the C-1 position while preserving the C-Br bond at the C-4 position for subsequent chemical transformations.[4] This selective approach is of paramount importance in the strategic construction of polysubstituted aromatic compounds.[4]

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The key steps in the generally accepted mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, with the reactivity order being I > OTf > Br > Cl.[4] This difference in reactivity is the basis for the regioselectivity in dihalogenated substrates.

-

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, a copper(I) salt, and a base, transfers the acetylide group to the Pd(II) complex.[4]

-

Reductive Elimination: The subsequent diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[4]

By maintaining controlled reaction conditions, particularly temperature, the Sonogashira coupling of this compound can be directed to occur exclusively at the more reactive iodo-substituted position.[4]

Experimental Protocol

This protocol outlines a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[6]

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[2]

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.[4]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating to 40-50°C may be applied.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[4] Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).[4]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5] The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-bromo-2-methoxy-1-(alkynyl)benzene.[5]

Data Presentation

The following table summarizes representative quantitative data for the selective Sonogashira coupling of this compound with various terminal alkynes under optimized conditions.

| Entry | Alkyne (R-C≡CH) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 3 | TEA | THF | 25 | 6 | 92 |

| 2 | 4-Ethynylanisole | Pd(PPh₃)₄ (1.5) | 2 | DIPEA | Toluene | 40 | 8 | 88 |

| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | 3 | TEA | THF | 25 | 12 | 85 |

| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | 4 | DIPEA | Toluene | 40 | 10 | 90 |

| 5 | 3-Ethynylthiophene | Pd(PPh₃)₂Cl₂ (2.5) | 5 | TEA | THF | 25 | 7 | 89 |

Mandatory Visualizations

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Bromo-1-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-iodo-2-methoxybenzene is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex bioactive molecules. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This key feature allows for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions, enabling the sequential and controlled introduction of diverse molecular fragments. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for bioactive molecules such as combretastatin analogues and kinase inhibitors.

The strategic placement of the bromo, iodo, and methoxy groups on the benzene ring makes this reagent particularly useful for building molecular complexity. The electron-donating methoxy group can influence the electronic properties of the resulting molecules, a key consideration in drug design. The primary applications revolve around leveraging the higher reactivity of the C-I bond in cross-coupling reactions, leaving the C-Br bond available for subsequent transformations.

Principle of Regioselective Cross-Coupling

The cornerstone of utilizing this compound is the principle of regioselective cross-coupling. In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this process is dependent on the bond dissociation energy of the carbon-halogen bond, which follows the general trend: C-I < C-Br < C-Cl.[1][2] Consequently, the C-I bond in this compound is significantly more reactive than the C-Br bond. By carefully selecting the reaction conditions, such as temperature, catalyst, and reaction time, it is possible to achieve highly selective substitution at the iodo-position while leaving the bromo-position intact for further synthetic manipulations. This allows for a modular and efficient approach to the synthesis of polysubstituted aromatic compounds.

Caption: Synthetic utility of this compound.

Application Note 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. When using this compound, the reaction can be directed to selectively occur at the C-I position, yielding 4-bromo-2-methoxy-substituted biaryl compounds. These products are valuable intermediates in the synthesis of various bioactive molecules, including analogues of the potent anticancer agent Combretastatin A-4.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 80 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 89 |

| 3 | 3,4,5-Trimethoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 6 | 85 |

| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DMF/H₂O | 100 | 12 | 78 |

Experimental Protocol: Synthesis of 4-Bromo-2-methoxy-1-(3,4,5-trimethoxyphenyl)benzene

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

-

This compound (1.0 equiv)

-

3,4,5-Trimethoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene and deionized water (e.g., 4:1 v/v)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 3,4,5-trimethoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

-

Add degassed toluene and water via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Application Note 2: Regioselective Sonogashira Coupling